molecular formula C23H38O2 B13780270 Tricosadiynoic acid

Tricosadiynoic acid

Cat. No.: B13780270
M. Wt: 346.5 g/mol
InChI Key: YIQCSJRVSYPZPP-UHFFFAOYSA-N
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Description

Tricosadiynoic acid, also known as tricosa-10,12-diynoic acid, is a long-chain fatty acid with the molecular formula C23H38O2. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain. This compound is notable for its unique properties, including its ability to undergo color transitions in response to external stimuli, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosadiynoic acid can be synthesized through several methods. One common approach involves the coupling of long-chain alkynes with appropriate carboxylic acid derivatives. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include steps such as purification through recrystallization and distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tricosadiynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tricosadiynoic acid’s uniqueness lies in its dual triple bonds, which confer distinct chemical reactivity and the ability to undergo color transitions. This makes it particularly valuable in applications requiring visual indicators and sensors .

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

tricosa-2,4-diynoic acid

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25)

InChI Key

YIQCSJRVSYPZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O

Origin of Product

United States

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